7-fluoroquinoxalin-2(1H)-one
Overview
Description
7-fluoroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a fluorine atom at the 7th position and a keto group at the 2nd position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions One common method is the condensation of 2-nitroaniline with ethyl oxalyl chloride, followed by reduction and cyclization to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
7-fluoroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-fluoroquinoxalin-2-ol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 7-fluoroquinoxalin-2-ol.
Substitution: Various 7-substituted quinoxalin-2(1H)-one derivatives.
Scientific Research Applications
7-fluoroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-fluoroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological processes. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: Lacks the fluorine atom at the 7th position.
7-chloroquinoxalin-2(1H)-one: Contains a chlorine atom instead of fluorine at the 7th position.
7-bromoquinoxalin-2(1H)-one: Contains a bromine atom instead of fluorine at the 7th position.
Uniqueness
7-fluoroquinoxalin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry.
Biological Activity
7-Fluoroquinoxalin-2(1H)-one is a notable compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been documented, emphasizing the importance of substituent variations on the quinoxaline core to enhance biological activity. For instance, derivatives with different functional groups have been synthesized to evaluate their inhibitory effects on various enzymes and cellular pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal cancer (CRC) cells. The mechanism of action involves the inhibition of key enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism and progression.
Table 1: Cytotoxicity of this compound Derivatives
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency.
Antimicrobial Activity
This compound has also shown promising antibacterial properties. In vitro tests revealed that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that the presence of the fluorine atom at the 7-position enhances antibacterial efficacy compared to other halogenated derivatives.
Aldose Reductase Inhibition
Another critical area of research involves the inhibition of aldose reductase (ALR2), an enzyme linked to diabetic complications. Compounds derived from this compound demonstrated potent ALR2 inhibition with IC50 values ranging from 0.032 to 0.468 µM, indicating their potential in managing diabetic conditions .
Table 2: Aldose Reductase Inhibition Activity
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for COX-2 and LDHA, disrupting metabolic pathways essential for tumor growth and survival.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which helps in mitigating oxidative stress associated with chronic diseases.
- Antimicrobial Mechanisms : The compound interferes with bacterial cell wall synthesis and other vital processes, leading to bacterial cell death.
Case Studies
Several case studies have illustrated the therapeutic potential of quinoxaline derivatives, including those based on this compound:
- Colorectal Cancer Treatment : A study evaluated the effectiveness of a series of quinoxaline derivatives in inhibiting tumor growth in CRC models, demonstrating significant reductions in tumor size and improved survival rates .
- Diabetes Management : Another investigation assessed the role of ALR2 inhibitors derived from quinoxaline structures in reducing complications associated with diabetes, showing promising results in animal models .
Properties
IUPAC Name |
7-fluoro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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